molecular formula C12H16ClN B2829150 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride CAS No. 1421604-02-5

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride

Cat. No.: B2829150
CAS No.: 1421604-02-5
M. Wt: 209.72
InChI Key: NTXOHAXREVLTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring fused to a naphthalene moiety, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Fusion with the naphthalene ring: The cyclopropane ring is then fused to a naphthalene derivative through a series of reactions, including Friedel-Crafts alkylation.

    Introduction of the methanamine group:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

    1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical properties and reactivity.

    1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanone:

The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c13-7-11-10-6-5-8-3-1-2-4-9(8)12(10)11;/h1-4,10-12H,5-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXOHAXREVLTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1C3CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.